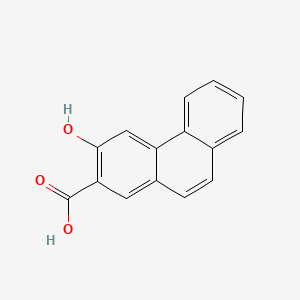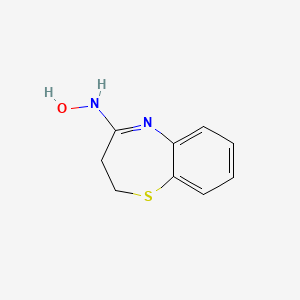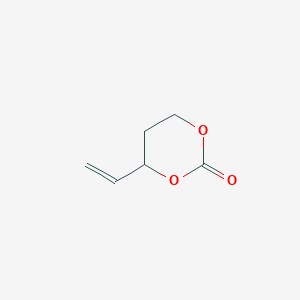
1,3-Dioxan-2-one, 4-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxan-2-one, 4-ethenyl- is a cyclic carbonate compound with the chemical formula C5H6O3. It is also known as 4-vinyl-1,3-dioxolan-2-one. This compound is of significant interest in various scientific fields due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxan-2-one, 4-ethenyl- can be synthesized from acrolein by reacting it with sulfur ylide and carbon dioxide . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the carbon-carbon double bond of homoallylic carbonic acid esters using a pyrylium dye and a diselane with ambient air as the oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production methods for 1,3-dioxan-2-one, 4-ethenyl- typically involve the use of strong bases in the presence of carbon dioxide and elemental iodine to furnish the corresponding iodocarbonates . This method is efficient and scalable for large-scale production.
化学反応の分析
Types of Reactions
1,3-Dioxan-2-one, 4-ethenyl- undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-dioxan-2-one, 4-ethenyl- include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Halogenating agents: N-bromosuccinimide (NBS), iodine (I2), bromine (Br2), chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include dioxanone, hydroxyperoxyl radicals, and various halogenated derivatives .
科学的研究の応用
1,3-Dioxan-2-one, 4-ethenyl- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3-dioxan-2-one, 4-ethenyl- involves the activation of its carbon-carbon double bond by catalytic agents, leading to various chemical transformations. The molecular targets and pathways involved include the formation of cyclic carbonates through intramolecular cyclizations of carbonate nucleophiles onto activated carbon-carbon π-bonds .
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-one: Similar in structure but lacks the vinyl group.
1,4-Dioxan-2-one: An isomer of 1,3-dioxan-2-one with different reactivity and applications.
Vinyl ethylene carbonate: Another cyclic carbonate with similar reactivity but different applications.
Uniqueness
1,3-Dioxan-2-one, 4-ethenyl- is unique due to its vinyl group, which imparts distinct reactivity and makes it suitable for specific applications in polymer synthesis and material science .
特性
CAS番号 |
113495-34-4 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
4-ethenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H8O3/c1-2-5-3-4-8-6(7)9-5/h2,5H,1,3-4H2 |
InChIキー |
QLGJJADOIZNTGA-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCOC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
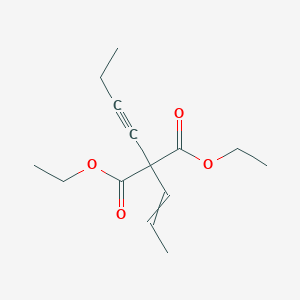
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
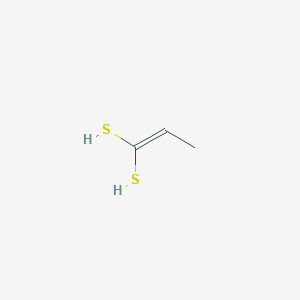
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)

![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)

